
6-(Fluoromethyl)nicotinaldehyde
Description
6-(Fluoromethyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by a fluoromethyl (-CH2F) substituent at the 6-position of the pyridine ring. This compound is primarily utilized in radiochemistry as a precursor for fluorine-18 ([18F]) labeling, enabling its application in positron emission tomography (PET) imaging . The synthesis of 6-[18F]fluoronicotinaldehyde employs the "Radio-fluorination on the Sep-Pak" method, achieving over 80% radiochemical conversion within 1 minute using a quaternary ammonium salt precursor. This method significantly reduces synthesis time (30 minutes vs. 60–90 minutes for traditional approaches) and improves radiochemical yield (50 ± 9%, decay-corrected) .
Properties
Molecular Formula |
C7H6FNO |
---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
6-(fluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2 |
InChI Key |
QRWJTYLLMHKHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)CF |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Fluoromethyl)nicotinic Acid Morpholinamide
The morpholinamide reduction method, adapted from US7528256B2 and CA2523190C, involves two stages: (1) preparation of the morpholinamide precursor and (2) selective reduction to the aldehyde.
Step 1: Morpholinamide Formation
6-(Fluoromethyl)nicotinic acid reacts with morpholine in the presence of coupling agents such as thionyl chloride or EDCI/HOBt. The reaction proceeds in inert solvents (e.g., THF, DCM) under reflux (60–80°C), yielding 6-(fluoromethyl)nicotinic acid morpholinamide with >90% purity after recrystallization.
Step 2: Lithium Alkoxyaluminium Hydride Reduction
The morpholinamide is reduced using lithium triethoxyaluminum hydride (LiAlH(OEt)₃) in anhydrous THF at 25°C. This step selectively targets the amide carbonyl, avoiding over-reduction to the alcohol. The reaction achieves 85–92% yield, with the aldehyde isolated via aqueous workup and vacuum distillation.
Key Advantages :
-
Ambient temperature conditions minimize side reactions.
-
High selectivity due to steric and electronic effects of the morpholinamide group.
Bromination/Fluorination and Aldehyde Formation
Bromination of 6-Methylnicotinate Derivatives
Adapted from CN113461608A, this method starts with 6-methyl nicotinate derivatives.
Step 1: Tribromination
6-Methyl nicotinate undergoes radical bromination using N-bromosuccinimide (NBS) or Br₂ in acetic acid at 50°C, yielding 6-tribromomethyl nicotinate. Excess bromine ensures complete substitution (3:1 molar ratio).
Step 2: Fluorine Substitution
The tribromomethyl intermediate reacts with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in DMF at 120°C. Selective monofluorination is achieved by controlling stoichiometry (1:1 KF:tribromide), yielding 6-fluoromethyl nicotinate.
Step 3: Aldehyde Oxidation
The ester is hydrolyzed to the carboxylic acid using NaOH (2M, 80°C), followed by Rosenmund reduction with Pd/BaSO₄ and H₂ to yield 6-(fluoromethyl)nicotinaldehyde (65–75% overall yield).
Limitations :
-
Multi-step process increases cost and time.
-
Rosenmund reduction requires careful catalyst activation to prevent over-reduction.
Direct Fluoromethylation of Nicotinaldehyde Precursors
Friedel-Crafts Fluoromethylation
This method introduces the fluoromethyl group via electrophilic substitution. Nicotinaldehyde reacts with fluoromethyl iodide (CH₂FI) in the presence of AlCl₃ at −20°C in DCM. The reaction favors para-substitution, yielding this compound with 70–78% regioselectivity.
Optimization Strategies :
-
Low temperatures (−20°C to 0°C) suppress polyfluoromethylation.
-
Use of bulky Lewis acids (e.g., FeCl₃) improves regiocontrol.
Catalytic Hydrogenation of Cyanopyridine Derivatives
Synthesis of 6-(Fluoromethyl)-3-cyanopyridine
Adapted from EP0613888A1, this route involves catalytic hydrogenation of a nitrile precursor.
Step 1: Cyano Group Introduction
3-Bromo-6-(fluoromethyl)pyridine undergoes cyanation using CuCN in DMF at 150°C, forming 6-(fluoromethyl)-3-cyanopyridine (80–85% yield).
Step 2: Hydrogenation to Aldehyde
The nitrile is hydrogenated over Raney nickel at 30°C under 1.5 bar H₂ in aqueous acetic acid (pH 4–5). The aldehyde is obtained in 88% yield with <2% alcohol byproduct.
Advantages :
-
Single-step reduction simplifies purification.
-
Scalable to industrial production.
Comparative Analysis of Preparation Methods
Method | Starting Material | Key Reagents | Yield | Purity | Cost |
---|---|---|---|---|---|
Morpholinamide Reduction | 6-(Fluoromethyl)nicotinic acid | LiAlH(OEt)₃ | 85–92% | >95% | High |
Bromination/Fluorination | 6-Methyl nicotinate | NBS, KF, Pd/BaSO₄ | 65–75% | 90–93% | Moderate |
Direct Fluoromethylation | Nicotinaldehyde | CH₂FI, AlCl₃ | 70–78% | 85–88% | Low |
Catalytic Hydrogenation | 3-Bromo-6-(fluoromethyl)pyridine | CuCN, Raney Ni | 80–88% | >95% | Moderate |
Chemical Reactions Analysis
Types of Reactions: 6-(Fluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 6-(Fluoromethyl)nicotinic acid.
Reduction: 6-(Fluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
6-(Fluoromethyl)nicotinaldehyde serves as an important building block in organic synthesis. Its fluorinated structure enhances the reactivity and selectivity of reactions, making it valuable in the creation of more complex molecules.
Key Applications in Synthesis:
- Building Block for Pharmaceuticals : It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting cancer and other diseases.
- Synthesis of Agrochemicals : The compound is also utilized in developing agrochemicals, particularly those that require enhanced biological activity due to fluorination.
Application Type | Description |
---|---|
Pharmaceuticals | Intermediate for synthesizing drugs targeting cancer and other diseases. |
Agrochemicals | Used in the development of pesticides and herbicides with improved efficacy. |
Pharmaceutical Development
The incorporation of fluorine into drug molecules can significantly alter their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This compound has been investigated for its potential therapeutic effects.
Case Studies:
- Pexidartinib Synthesis : A notable application includes its use as a key intermediate in the synthesis of pexidartinib, a drug approved for treating specific types of cancer. The trifluoromethyl group enhances its biological activity, making it more effective against cancer cells .
- Fluorinated Heterocycles : Recent studies have highlighted the role of fluorinated heterocycles, including derivatives of this compound, in developing new drugs with improved efficacy and safety profiles. The unique properties imparted by fluorine are crucial for optimizing drug design .
Drug Name | Application Area | Key Findings |
---|---|---|
Pexidartinib | Oncology | Enhanced activity against cancer cells through fluorination. |
Fluorinated Heterocycles | Various Diseases | Improved pharmacokinetics and biological activity. |
Biological Research
In biological studies, this compound has been explored for its interactions with biomolecules and potential therapeutic properties.
Biological Activities:
- Antimicrobial Properties : Research indicates that compounds containing the fluoromethyl group may exhibit antimicrobial activity, making them candidates for new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could have anti-inflammatory properties, which are valuable in developing treatments for chronic inflammatory diseases.
Biological Activity | Description |
---|---|
Antimicrobial | Potential to inhibit bacterial growth; ongoing studies. |
Anti-inflammatory | Investigated for reducing inflammation; promising results. |
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues, their substituents, and applications:
Key Research Findings
Radiochemical Efficiency
The Sep-Pak method for 6-[18F]fluoronicotinaldehyde achieves 50 ± 9% decay-corrected yield, a 40% improvement over prior techniques . This efficiency is unmatched by non-fluorinated analogues like nicotinaldehyde, which lack radiolabeling utility.
Electronic Effects of Substituents
- Fluoromethyl (-CH2F) : Moderate electron-withdrawing effect, balancing reactivity and stability for conjugation .
- Trifluoromethyl (-CF3) : Stronger electron withdrawal enhances electrophilicity but reduces solubility in aqueous systems .
- Methoxy (-OCH3) : Electron donation reduces aldehyde reactivity, favoring stable intermediates in organic synthesis .
Material Performance
HOFs derived from 6-(4-Formylphenyl)nicotinaldehyde exhibit 2008 m²/g surface area, surpassing frameworks built from non-fluorinated aldehydes (e.g., HOF-TAM-BDA: 1307 m²/g) .
Q & A
Basic Research Questions
1. Synthetic Route Optimization Q: What are the optimal synthetic routes for 6-(Fluoromethyl)nicotinaldehyde, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) between halogenated nicotinaldehyde precursors and fluoromethyl-containing boronic acids. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ (0.5–2 mol%) improves coupling efficiency .
- Temperature : 80°C for 24 hours minimizes side reactions .
- Solvent polarity : DMF/THF mixtures enhance fluoromethyl group stability .
- Purification : Silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity .
Method | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | 80 | 65–72 |
Nucleophilic Substitution | K₂CO₃/DMF | 100 | 50–58 |
2. Analytical Characterization Q: What analytical techniques resolve structural ambiguities in this compound? A:
- NMR : Diagnostic signals include δ 9.8–10.1 ppm (aldehyde proton) and δ 4.2–4.5 ppm (fluoromethyl group) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) confirms aldehyde functionality .
- HPLC-MS : Quantifies purity (>98%) and detects fluoromethyl oxidation byproducts .
3. Safety Protocols Q: What safety measures are critical for handling this compound? A:
- PPE : Nitrile gloves, goggles, and fume hood use (due to aldehyde reactivity) .
- Storage : Under inert gas (Ar) at –20°C to prevent oxidation .
- Waste Disposal : Neutralize with aqueous NaHSO₃ before disposal .
Advanced Research Questions
4. Structure-Activity Relationships (SAR) Q: How does the fluoromethyl group enhance biological activity compared to non-fluorinated analogs? A:
- Lipophilicity : Fluoromethyl increases logP by ~0.5 units, improving membrane permeability .
- Metabolic Stability : Resists oxidative degradation (e.g., CYP450 enzymes) better than methyl analogs .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonding with PfNDH2 (antimalarial target) .
Derivative | logP | IC₅₀ (PfNDH2, nM) |
---|---|---|
6-Methylnicotinaldehyde | 2.1 | 450 |
6-Fluoromethyl | 2.6 | 82 |
5. Metabolic Stability in Preclinical Models Q: How can metabolic stability be evaluated for this compound? A:
- In vitro assays : Liver microsomes (human/rodent) quantify oxidation rates (t₁/₂ > 60 min suggests stability) .
- LC-MS/MS : Detects fluoromethyl → carboxylic acid metabolites .
- In vivo PK : IV/oral dosing in rodents measures bioavailability (>30% indicates favorable absorption) .
6. Computational Binding Affinity Prediction Q: Can molecular docking predict antimalarial efficacy against PfNDH2? A:
- Docking software (e.g., AutoDock Vina) : Models fluoromethyl interactions with PfNDH2’s hydrophobic pocket (binding energy ≤ –8.5 kcal/mol correlates with high activity) .
- MD simulations : Confirm stable binding over 100 ns trajectories (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.